1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid
Description
Chemical Identity:
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid (TFA) is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring with two nitrogen atoms and a ketone group at position 2) substituted at position 1 with an oxolan-3-yl (tetrahydrofuran-3-yl) group. The trifluoroacetic acid acts as a counterion, forming a salt to enhance stability and solubility.
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMHYLSESHLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid typically involves the reaction of 1-(Oxolan-3-yl)piperazin-2-one with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and regulatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a class of piperazinone derivatives modified with substituents at position 1 and paired with trifluoroacetic acid. Below is a comparative analysis of its structural and functional analogues:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula (Core + TFA) | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| 1-(Oxolan-3-yl)piperazin-2-one TFA | C₁₁H₁₂N₂O₃ + CF₃COOH | 220.23 (core) + 114.02 | EN300-1663386 | Oxolan-3-yl (saturated) |
| 1-(Piperazin-1-yl)but-3-en-1-one TFA | C₁₀H₁₅F₃N₂O₃ | 268.24 | 1803601-22-0 | But-3-en-1-one (alkenyl) |
| 1-(Piperazin-1-yl)prop-2-en-1-one TFA | C₉H₁₃F₃N₂O₃ | 254.21 | N/A | Prop-2-en-1-one (alkenyl) |
Structural and Functional Differences
Its electron-rich oxygen atom could influence electronic properties, as seen in similar fluorophores (e.g., pyrenyl ynones in ). Alkenyl Substituents (Analogues): The but-3-en-1-one and prop-2-en-1-one groups introduce unsaturation, increasing π-orbital interactions. This is analogous to 1-pyrenyl ynones, where alkenyl groups stabilize LUMOs and enhance fluorescence .
Solubility and Stability :
- The TFA counterion in all compounds improves aqueous solubility. However, the oxolan-3-yl group’s hydrophilicity may further enhance solubility compared to alkenyl substituents.
- Alkenyl analogues may exhibit lower thermal stability due to reactive double bonds, whereas the saturated oxolan-3-yl group offers greater stability .
Synthetic Routes: Target Compound: Likely synthesized via Friedel-Crafts acylation (analogous to pyrenyl ynone synthesis in ) or nucleophilic substitution on piperazinone. Analogues: Synthesized via alkylation or acylation of piperazine followed by TFA salt formation (e.g., and ).
Physicochemical Properties
Pharmacokinetic Considerations
- Toxicity : TFA counterions are generally inert but may contribute to acidity in high concentrations (see Safety Data in ).
Biological Activity
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid is a compound that has garnered attention in biochemical and medicinal research due to its potential therapeutic properties and unique structural features. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and enzyme studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug development, combined with an oxolane moiety and a trifluoroacetic acid group. The trifluoroacetate group enhances the compound's stability and bioavailability, making it an attractive candidate for further research.
1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid interacts with specific molecular targets, modulating enzyme activity. The oxolan-3-yl group can engage with enzyme active sites or receptors, potentially affecting signaling pathways crucial for various biological processes. The trifluoroacetate moiety not only stabilizes the compound but may also facilitate better interaction with biological targets.
Anticancer Potential
Research has shown that compounds with similar structural features to 1-(Oxolan-3-yl)piperazin-2-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on heterocyclic compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms like caspase activation . Although specific data on the anticancer effects of 1-(Oxolan-3-yl)piperazin-2-one is limited, its structural analogs suggest potential efficacy in cancer treatment.
Enzyme Interaction Studies
The compound has been investigated as a biochemical probe for studying enzyme mechanisms. Its ability to interact with enzymes can provide insights into catalytic processes and the design of enzyme inhibitors. This aspect is particularly relevant in drug development, where understanding enzyme interactions is crucial for creating effective therapeutics.
Study on Antiproliferative Activity
In a comparative study of various piperazine derivatives, compounds similar to 1-(Oxolan-3-yl)piperazin-2-one were tested for their antiproliferative effects on human cancer cell lines. Results indicated that these compounds could disrupt the cell cycle and induce apoptosis, highlighting their potential as anticancer agents .
Mechanistic Insights from Structural Analogs
A study focusing on piperazine-containing compounds revealed that modifications to the piperazine ring could significantly alter biological activity. For example, certain analogs showed enhanced binding affinity to aminergic receptors, which are critical in various physiological responses . This suggests that 1-(Oxolan-3-yl)piperazin-2-one could similarly exhibit varied biological activities based on structural modifications.
Comparison with Similar Compounds
To understand the uniqueness of 1-(Oxolan-3-yl)piperazin-2-one trifluoroacetic acid, it’s useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride | Lacks trifluoroacetate group | Moderate antiproliferative activity |
| 1-(Tetrahydrofuran-3-yl)piperazin-2-one | Similar core structure | Anticancer properties reported |
| 1-(Oxolan-3-yl)piperazin-2-one | Contains trifluoroacetate | Potential enzyme inhibitor and anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
